

In-depth Technical Guide on Maridomycin V: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Maridomycin V

Cat. No.: B15561064

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An Important Note on the Availability of Data: Comprehensive scientific literature detailing the specific chemical structure, stereochemistry, and biological properties of **Maridomycin V** is not readily available in public databases. The maridomycin complex, produced by *Streptomyces hygroscopicus*, consists of several components, with Maridomycin I and III being the most extensively studied. Information available often pertains to the maridomycin family in general or to these more common congeners. Consequently, this guide will provide a detailed overview of the core chemical features and stereochemical principles of the maridomycin macrolide family, which are expected to be largely applicable to **Maridomycin V**, while noting the absence of data specific to this particular compound.

Introduction to Maridomycins

Maridomycins are a group of 16-membered macrolide antibiotics isolated from the fermentation broth of *Streptomyces hygroscopicus*. They belong to the leucomycin group and exhibit antibacterial activity, primarily against Gram-positive bacteria. The general structure of maridomycins consists of a 16-membered lactone ring, to which two deoxy sugars, L-mycarose and D-mycaminose, are attached. The various maridomycin congeners differ in the acyl group at the C-4" position of the mycarose sugar and modifications on the lactone ring.

Chemical Structure of the Maridomycin Core

The fundamental structure of a maridomycin, which would include **Maridomycin V**, is characterized by a polyketide-derived 16-membered aglycone (the lactone ring) called platenolide. Key functional groups on this macrocycle typically include hydroxyl groups, a

ketone, an epoxide, and an aldehyde. The glycosidic linkages to the sugars are crucial for their biological activity.

Table 1: General Physicochemical Properties of Maridomycins

Property	Description
Molecular Formula	Varies between congeners. For Maridomycin V, the specific formula is C ₄₀ H ₆₅ NO ₁₆ . [1]
Molecular Weight	Typically in the range of 700-900 g/mol . For Maridomycin V, it is approximately 815.9 g/mol . [1]
Appearance	Generally a white to off-white crystalline powder.
Solubility	Generally soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water.
General Reactivity	The lactone ring is susceptible to hydrolysis under acidic or basic conditions. The sugars can also be cleaved from the aglycone.

Stereochemistry of Maridomycins

The maridomycin molecule is rich in chiral centers, leading to a complex three-dimensional structure that is essential for its interaction with the bacterial ribosome. The precise arrangement of substituents at each stereocenter dictates the molecule's conformation and, consequently, its antibacterial efficacy. The absolute configuration of these stereocenters is determined using techniques like X-ray crystallography and advanced NMR spectroscopy on the more abundant congeners.

While the specific stereochemical assignments for every chiral center in **Maridomycin V** are not documented in the available literature, the stereochemistry of the core platenolide and the attached sugars is conserved across the maridomycin family. The Cahn-Ingold-Prelog (R/S) notation is used to describe the absolute configuration at each chiral center. The stereochemistry is crucial for the proper folding of the macrolide into a conformation that can bind to its target, the 50S ribosomal subunit, thereby inhibiting protein synthesis in bacteria.

Below is a conceptual representation of the chemical structure of a maridomycin, highlighting the key structural features.



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